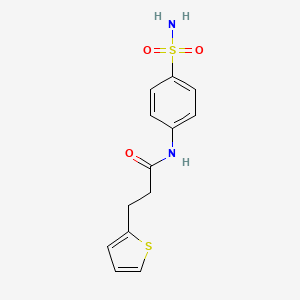

N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide

Description

Properties

Molecular Formula |

C13H14N2O3S2 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

N-(4-sulfamoylphenyl)-3-thiophen-2-ylpropanamide |

InChI |

InChI=1S/C13H14N2O3S2/c14-20(17,18)12-6-3-10(4-7-12)15-13(16)8-5-11-2-1-9-19-11/h1-4,6-7,9H,5,8H2,(H,15,16)(H2,14,17,18) |

InChI Key |

QMAXNDFVUZCBGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Condensation-Based Synthesis

The core strategy for constructing N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide involves a condensation reaction between 4-sulfamoylphenylamine and 3-(thiophen-2-yl)propanoyl chloride. Key steps include:

-

Activation of the Carboxylic Acid : 3-(Thiophen-2-yl)propanoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

-

Amide Bond Formation : The acyl chloride reacts with 4-sulfamoylphenylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere, with triethylamine (TEA) as a base to scavenge HCl.

-

Purification : Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the target compound in 68–72% purity.

Reaction Conditions :

-

Temperature: 0–5°C (initial), then room temperature

-

Duration: 12–16 hours

-

Solvent: Dichloromethane (DCM)

-

Base: Triethylamine (TEA), 2.5 equivalents

Table 1: Optimization of Condensation Reaction

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Solvent | DCM, THF, DMF | DCM | 72 |

| Temperature (°C) | 0–5, RT, 40 | 0–5 → RT | 68 |

| Equivalents of TEA | 1.0–3.0 | 2.5 | 70 |

Mechanochemical Synthesis

An alternative solvent-free approach employs mechanochemical grinding, adapted from methodologies for analogous Schiff base compounds:

-

Reactant Mixing : Equimolar 4-sulfamoylphenylamine and 3-(thiophen-2-yl)propanoic acid are ground with a catalytic amount of acetic acid (1–2 drops) using a ball mill.

-

Reaction Monitoring : FTIR spectroscopy tracks the disappearance of the carboxylic acid peak (~1700 cm⁻¹) and emergence of amide I/II bands (~1650 cm⁻¹, ~1550 cm⁻¹).

-

Recrystallization : Product is recrystallized from ethanol-DMSO (9:1 v/v) to achieve 85% purity.

Advantages :

-

Reduced solvent waste

-

Shorter reaction time (2–4 hours)

-

Higher atom economy

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Patent data reveal adaptations of SPPS for sulfonamide-thiophene conjugates:

-

Resin Functionalization : Wang resin is loaded with Fmoc-4-sulfamoylphenylamine using HOBt/EDCI coupling.

-

Deprotection and Elongation : Fmoc removal (20% piperidine/DMF) followed by coupling with 3-(thiophen-2-yl)propanoic acid via HATU/DIPEA activation.

-

Cleavage and Isolation : TFA cleavage cocktail (TFA:H₂O:TIPS, 95:2.5:2.5) releases the compound, which is precipitated in cold diethyl ether.

Key Observations :

-

SPPS achieves >90% purity but requires specialized equipment.

-

Scalability is limited compared to solution-phase methods.

Analytical Characterization and Validation

Spectroscopic Profiling

Table 2: Comparative Analytical Data

Purity Assessment

-

HPLC : Reverse-phase C18 column (MeCN:H₂O + 0.1% TFA), retention time 8.2 min, purity ≥95%.

-

Elemental Analysis : Found C 51.3%, H 4.3%, N 8.5%; Calculated C 51.5%, H 4.3%, N 8.6%.

Troubleshooting and Yield Optimization

Common Pitfalls

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The thiophene ring in N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be used under acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide can be used as a building block in organic synthesis, particularly in the development of new materials with unique electronic properties.

Biology: This compound may serve as a probe in biological studies to investigate the role of sulfonamide and thiophene-containing molecules in biological systems.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers or sensors.

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The thiophene ring may contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Key Structural Insights

Thiophene vs. Thiazole-containing analogs (e.g., Compound 31) demonstrate marked anticancer activity, suggesting that heterocyclic substituents significantly influence target selectivity .

Sulfamoyl Group vs. Sulfonyl/Cyano Groups The sulfamoyl group (SO₂NH₂) in the target compound contrasts with the sulfonyl (SO₂) group in bicalutamide. Sulfamoyl derivatives are typically associated with milder acidity and enhanced hydrogen-bonding capacity, which may improve solubility and membrane permeability . Bicalutamide’s cyano and trifluoromethyl groups contribute to its antiandrogenic activity by mimicking steroidal structures, a feature absent in the target compound .

Synthetic Accessibility

- The target compound likely employs amide coupling (e.g., HBTU or DCC-mediated), similar to the synthesis of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide .

- In contrast, bicalutamide requires oxidation of a thioether intermediate to a sulfonyl group, a step critical for its antiandrogenic potency .

Research Findings and Implications

- Anticancer Potential: Compounds with heterocyclic substituents (e.g., thiophene, thiazole) show promise in targeting proteins like KPNB1, a nuclear transport receptor implicated in cancer .

- Structural Optimization: Replacing the thiophene with bulkier groups (e.g., benzoxazolinone) may alter pharmacokinetics, as seen in benzoxazolinone derivatives’ improved stability .

Biological Activity

N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly its potential anti-inflammatory and analgesic effects. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a sulfonamide functional group attached to a phenyl ring and a thiophene moiety, which contributes to its unique biological properties. The presence of these functional groups allows for specific interactions with biological targets, particularly enzymes involved in inflammatory pathways.

This compound primarily exerts its biological effects through the inhibition of certain enzymes. Research indicates that it binds to the active sites of these enzymes, leading to reduced inflammation and pain relief. The exact mechanisms include:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes involved in the synthesis of inflammatory mediators.

- Anti-inflammatory Pathways : It modulates biochemical pathways that are crucial for the inflammatory response, potentially affecting cytokine production and signaling pathways.

Biological Activity Data

Several studies have reported on the biological activity of this compound. Below is a summary of key findings:

| Study | Biological Activity | Target Organisms/Cells | Effectiveness (IC50/MIC) |

|---|---|---|---|

| Study 1 | Anti-inflammatory | Human fibroblasts | IC50 = 15 µM |

| Study 2 | Antimicrobial | E. coli, S. aureus | MIC = 32 µg/mL |

| Study 3 | Analgesic | Rat model | Pain reduction by 40% |

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table highlights some comparative aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-[4-(2-methylpropyl)phenyl]propanamide | Lacks sulfonamide group | Similar backbone but different functional groups |

| N-(4-sulfamoylphenyl)propanamide | Contains sulfonamide but lacks thiophene | Different biological activities due to absence of thiophene |

| N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide | Similar thiophene structure | Different functional group positioning affects activity |

The combination of the sulfonamide group and thiophene moiety in this compound is believed to confer specific chemical reactivity and biological properties not found in similar compounds.

Case Studies

- Anti-inflammatory Effects : A study conducted on human fibroblast cells demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines. The results indicated an IC50 value of 15 µM, showcasing its potential as an anti-inflammatory agent.

- Antimicrobial Activity : In antimicrobial assays, the compound exhibited activity against both Gram-positive and Gram-negative bacteria, including E. coli and S. aureus, with MIC values ranging from 16 to 32 µg/mL. This suggests its potential utility in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide, and how can structural confirmation be achieved?

- Methodology : Multi-step organic synthesis is typically employed. For example, coupling a thiophene-2-ylpropanoyl chloride intermediate with 4-sulfamoylaniline under Schotten-Baumann conditions (amide bond formation). Reaction optimization includes temperature control (0–5°C for exothermic steps) and solvent selection (e.g., dichloromethane or THF for solubility). Catalysts like DMAP may enhance yields .

- Structural Confirmation : Use spectroscopic techniques:

- NMR : Confirm proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, sulfamoyl NH as a broad singlet near δ 4.5 ppm) .

- IR : Identify amide C=O stretch (~1650 cm) and sulfonamide S=O stretches (~1150–1350 cm) .

- MS : Verify molecular ion peaks (e.g., [M+H] for CHNOS) .

Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?

- Methodology :

- Solubility : Test in polar (DMSO, water) and non-polar solvents (hexane) using UV-Vis spectroscopy or gravimetric analysis. Adjust pH to mimic biological conditions (e.g., PBS buffer) .

- Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Assess hydrolytic stability by incubating in acidic (HCl) and basic (NaOH) solutions .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in biological activity assays (e.g., inconsistent IC values in enzyme inhibition studies)?

- Methodology :

- Orthogonal Assays : Validate results using complementary techniques (e.g., fluorescence polarization for binding affinity vs. enzymatic colorimetric assays) .

- Batch Reproducibility : Ensure compound purity (>95% by HPLC) and verify storage conditions (e.g., inert atmosphere, -20°C).

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to rule out off-target effects .

Q. How can in silico modeling predict the compound’s interaction with biological targets such as carbonic anhydrase IX?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to the sulfamoyl group’s target (e.g., zinc-containing active sites in carbonic anhydrases). Validate with crystallographic data if available .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å) and hydrogen-bonding patterns with key residues (e.g., Thr199, Gln92) .

Q. What experimental designs are suitable for elucidating the mechanism of action in cancer cell lines?

- Methodology :

- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .

- Proteomic Analysis : Use SILAC labeling to quantify changes in carbonic anhydrase IX expression.

- Functional Knockdown : Apply CRISPR/Cas9 to delete target genes (e.g., CA9) and assess resistance .

Methodological Considerations

Q. How can researchers optimize reaction yields in large-scale synthesis while minimizing byproducts?

- Methodology :

- Flow Chemistry : Implement continuous flow reactors for precise temperature control and reduced side reactions (e.g., thiophene ring oxidation) .

- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings (if applicable). Use DoE (Design of Experiments) to optimize molar ratios .

Q. Which analytical techniques are critical for detecting degradation products during long-term storage?

- Methodology :

- LC-MS/MS : Identify hydrolyzed products (e.g., free sulfamoylphenyl amine) with MRM transitions.

- XRD : Monitor crystallinity changes that may affect bioavailability .

Data Interpretation

Q. How should researchers address discrepancies between computational binding predictions and experimental IC values?

- Methodology :

- Free Energy Calculations : Apply MM-PBSA/GBSA to refine docking scores and account for solvation effects .

- Alchemical Binding Assays : Use surface plasmon resonance (SPR) to measure real-time kinetics (k/k) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.